molecular formula C17H13BrF3NO2 B2482449 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326851-90-4

7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2482449
CAS No.: 1326851-90-4
M. Wt: 400.195
InChI Key: KPCYHZNADLSPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H13BrF3NO2 and its molecular weight is 400.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry and Biological Activity

The chemistry of benzoxazepine derivatives, such as 7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, is of significant interest due to their diverse biological activities. These compounds have been extensively studied for their potential pharmacological properties. For instance, benzoxazepines have been identified for their cytotoxic activities against human leukemia cells and their ability to inhibit multidrug resistance in cancer therapy, suggesting their potential application in anticancer treatments (Kawase, Saito, & Motohashi, 2000). Furthermore, benzoxazepine derivatives exhibit a range of pharmacological properties, including antimicrobial, antifungal, and potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

Environmental Implications

Research on benzodiazepine derivatives, which share structural similarities with benzoxazepines, has also highlighted their occurrence as environmental contaminants, particularly in water treatment systems. This research underscores the need for understanding the environmental fate and transformation of such compounds, which could inform the development of strategies to mitigate their environmental impact (Kosjek et al., 2012).

Potential Antimicrobial Applications

Benzoxazinoids, closely related to benzoxazepines, have been studied for their role in plant defense and their antimicrobial properties. Although natural benzoxazinoids show limited antimicrobial potency, synthetic derivatives based on the benzoxazinone scaffold have demonstrated significant activity against pathogenic fungi and bacteria. This suggests that benzoxazepine derivatives could be explored for their antimicrobial potential, offering a scaffold for designing new antimicrobial agents (de Bruijn, Gruppen, & Vincken, 2018).

Synthetic Applications

The synthetic utility of compounds related to this compound is also noteworthy. Research on the synthesis of benzodiazepines and related heterocycles using o-phenylenediamine as a precursor highlights the versatility of these compounds in organic synthesis. This underscores their potential as building blocks in the synthesis of a wide array of biologically active molecules, further expanding their applications in drug discovery and development (Teli et al., 2023).

Properties

IUPAC Name

7-bromo-4-[[3-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c18-14-4-5-15-12(7-14)9-22(16(23)10-24-15)8-11-2-1-3-13(6-11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCYHZNADLSPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.